Cas no 100958-73-4 (Benzo[d]thiazole-2,7-diamine)

Benzo[d]thiazole-2,7-diamine is a heterocyclic aromatic compound featuring a benzothiazole core with amino substituents at the 2 and 7 positions. This structure imparts unique electronic and chemical properties, making it valuable in organic synthesis and materials science. The compound exhibits strong electron-donating characteristics due to the amino groups, enhancing its utility as a building block for conjugated polymers, dyes, and fluorescent probes. Its rigid benzothiazole framework contributes to thermal stability and photophysical performance, suitable for applications in optoelectronic devices. Additionally, the dual amino functionality allows for versatile derivatization, enabling tailored modifications for specific research or industrial needs. The compound's purity and reactivity profile make it a reliable intermediate in advanced chemical synthesis.
Benzo[d]thiazole-2,7-diamine structure
Benzo[d]thiazole-2,7-diamine structure
Product Name:Benzo[d]thiazole-2,7-diamine
CAS No:100958-73-4
MF:C7H7N3S
MW:165.215579271317
MDL:MFCD16619219
CID:62193
PubChem ID:53400970
Update Time:2025-07-02

Benzo[d]thiazole-2,7-diamine Chemical and Physical Properties

Names and Identifiers

    • Benzo[d]thiazole-2,7-diamine
    • 2,7-Benzothiazolediamine
    • 1,3-Benzothiazole-2,7-diamine
    • 2,7-Diamino-benzothiazole
    • 2,7-DIAMINOBENZOTHIAZOLE
    • ACMC-20adcg
    • ANW-68222
    • Benzothiazol-2,7-diyldiamin
    • benzothiazole-2,7-diyldiamine
    • CTK0G9332
    • PubChem24299
    • Benzothiazole, 2,7-diamino- (6CI)
    • DTXSID10694737
    • AC-25101
    • SCHEMBL5260809
    • Benzothiazole,2,7-diamino-(6CI)
    • 100958-73-4
    • CS-0005511
    • FT-0725336
    • AKOS016007010
    • A904316
    • DB-058541
    • MDL: MFCD16619219
    • Inchi: 1S/C7H7N3S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H2,9,10)
    • InChI Key: BJZBFOHPOBJSPA-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C=CC=C(C1=2)N

Computed Properties

  • Exact Mass: 165.036
  • Monoisotopic Mass: 165.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Topological Polar Surface Area: 93.2A^2

Experimental Properties

  • Density: 1.490
  • Boiling Point: 404.4 °C at 760 mmHg
  • Flash Point: 198.4 °C
  • PSA: 93.90000
  • LogP: 1.97200

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Benzo[d]thiazole-2,7-diamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:100958-73-4)Benzo[d]thiazole-2,7-diamine
Order Number:A904316
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:17
Price ($):475.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:100958-73-4)Benzo[d]thiazole-2,7-diamine
A904316
Purity:99%
Quantity:1g
Price ($):475.0
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